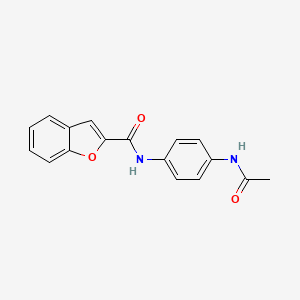

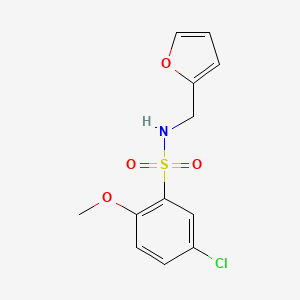

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran carboxamides. These compounds have been studied for their potential biological activities, including their role as cholinesterase inhibitors, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's . The compound's structure is characterized by a benzofuran moiety linked to an acetamidophenyl group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives typically involves a multi-step process. One approach includes the reaction of salicylaldehyde derivatives with ethyl bromoacetate, followed by hydrolysis and amidation with amines . Another method utilizes the Ugi four-component reaction, combining aromatic amines, isocyanides, 2-bromobenzaldehyde, and 2-bromoacetic acid, followed by a microwave-assisted Rap–Stoermer reaction with salicylaldehydes to yield the benzofuran-2-carboxamides . These synthetic routes allow for the introduction of various functional groups, providing a diverse collection of compounds for biological evaluation.

Molecular Structure Analysis

The molecular structure of benzofuran carboxamide derivatives can be analyzed using various spectroscopic methods and theoretical calculations. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, has been studied using X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations . These analyses provide detailed information on the molecular geometry, vibrational frequencies, and electronic properties, such as HOMO and LUMO energies, which are essential for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzofuran carboxamide derivatives can be inferred from molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical studies help predict how the molecule might interact with other chemical entities, which is crucial for designing compounds with desired biological activities . The MEP surface map, in particular, can indicate regions of the molecule that are likely to undergo nucleophilic or electrophilic attack, guiding further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. For example, the antioxidant properties of these compounds can be assessed using assays like the DPPH free radical scavenging test, which provides insights into their potential therapeutic applications .

科学的研究の応用

Organic Synthesis and Chemical Properties

- Diversity-Oriented Synthesis : A diversity-oriented synthesis approach utilizing the Ugi four-component reaction followed by a microwave-assisted Rap-Stoermer reaction has been developed to synthesize highly functionalized benzofuran-2-carboxamides. This method offers a versatile route to a variety of benzofuran derivatives, demonstrating the compound's role in facilitating the synthesis of complex organic molecules (Han, Wu, & Dai, 2014).

Pharmacological Applications

- Antimicrobial Activity : Novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. Some compounds in this series showed potent antimicrobial activity, indicating the potential of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide derivatives as antimicrobial agents (Incerti et al., 2017).

Materials Science and Other Applications

- Photoresponsive Materials : Research into photoresponsive molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals demonstrates the potential of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide derivatives in creating smart materials. These materials can change their behavior in response to light, which could be applied in controlled drug delivery systems (Gong, Wong, & Lam, 2008).

作用機序

Target of Action

It is structurally similar to acetaminophen (also known as paracetamol), which primarily targets the cyclooxygenase (cox) enzymes .

Mode of Action

Based on its structural similarity to acetaminophen, it may inhibit the cox pathways, similar to nonsteroidal anti-inflammatory drugs (nsaids) .

Biochemical Pathways

Acetaminophen, a structurally similar compound, is known to affect prostaglandin production and serotonergic, opioid, nitric oxide (no), and cannabinoid pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 1932, a density of 12307, a melting point of 155°C, and a boiling point of 32941°C . It is soluble in water at 0.32g/L (25 ºC) .

Result of Action

Structurally similar compounds like acetaminophen are known to have analgesic (pain-relieving) and antipyretic (fever-reducing) effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide. For instance, the compound’s solubility in water suggests that it could be affected by the presence of water in its environment . Additionally, the compound’s stability could be influenced by temperature, given its known melting and boiling points .

特性

IUPAC Name |

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11(20)18-13-6-8-14(9-7-13)19-17(21)16-10-12-4-2-3-5-15(12)22-16/h2-10H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFGKZSYNABYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)

![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)

![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2507935.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2507937.png)

![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)